Cas no 744240-66-2 (2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)-)

2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)- is a bromo- and fluoro-substituted phenylacrylic acid derivative with potential applications in organic synthesis and pharmaceutical intermediates. The compound features a conjugated double bond in the (E)-configuration, enhancing its reactivity in cross-coupling and polymerization reactions. The presence of bromo and fluoro substituents on the phenyl ring offers selective functionalization opportunities, making it valuable for designing bioactive molecules or advanced materials. Its well-defined structure ensures consistency in synthetic pathways, while the halogenated aromatic system may contribute to improved stability and electronic properties. Suitable for research-scale applications, this compound is characterized by high purity and structural specificity.
2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)- structure
744240-66-2 structure
Product name:2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)-
CAS No:744240-66-2
MF:C9H6O2FBr
Molecular Weight:245.045
CID:3271941
PubChem ID:688316

2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)- 化学的及び物理的性質

名前と識別子

    • 2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)-
    • DTXSID201261667
    • 5-Bromo-2-fluorocinnamic acid, 95%
    • (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
    • BBL021021
    • DTXCID601692361
    • (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
    • EN300-392912
    • 606-498-1
    • 3-(5-BROMO-2-FLUORO-PHENYL)-ACRYLIC ACID
    • ROTBALNVXDGIQY-DAFODLJHSA-N
    • AKOS000263594
    • 744240-66-2
    • 2-Propenoic acid, 3-(5-bromo-2-fluorophenyl)-
    • (E)-3-(5-bromo-2-fluorophenyl)acrylic acid
    • 981-308-0
    • Z56955960
    • NCGC00342947-01
    • CS-0044968
    • AB01334864-02
    • MFCD00143427
    • 202865-71-2
    • EN300-17553
    • SCHEMBL1481645
    • STR05152
    • SCHEMBL1481643
    • 5-Bromo-2-fluorocinnamic acid
    • N11792
    • 3-(5-BROMO-2-FLUOROPHENYL)-2-PROPENOIC ACID
    • STK893727
    • インチ: InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
    • InChIKey: ROTBALNVXDGIQY-DAFODLJHSA-N
    • SMILES: C(=C\C(=O)O)/C1=CC(=CC=C1F)Br

計算された属性

  • 精确分子量: 243.95352Da
  • 同位素质量: 243.95352Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 37.3Ų

2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-392912-0.5g
(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
744240-66-2 95.0%
0.5g
$19.0 2025-03-21
Enamine
EN300-392912-0.25g
(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
744240-66-2 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-392912-1.0g
(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
744240-66-2 95.0%
1.0g
$19.0 2025-03-21
1PlusChem
1P019PI9-500mg
3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
744240-66-2 90%
500mg
$400.00 2023-12-16
A2B Chem LLC
AV31777-100mg
3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
744240-66-2 90%
100mg
$349.00 2024-04-19
A2B Chem LLC
AV31777-50mg
3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
744240-66-2 90%
50mg
$300.00 2024-04-19
Enamine
EN300-392912-5.0g
(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
744240-66-2 95.0%
5.0g
$21.0 2025-03-21
Enamine
EN300-392912-2.5g
(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
744240-66-2 95.0%
2.5g
$20.0 2025-03-21
1PlusChem
1P019PI9-100mg
3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
744240-66-2 95%
100mg
$212.00 2024-04-21
1PlusChem
1P019PI9-1g
3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
744240-66-2 90%
1g
$511.00 2023-12-16

2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)- 関連文献

2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)-に関する追加情報

744240-66-2: A Comprehensive Overview of 2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)-

The compound with CAS No. 744240-66-2, commonly referred to as 2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)-, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of acrylic acid, with a substituted phenyl group that introduces unique electronic and steric properties. The presence of bromine and fluorine atoms in the aromatic ring further enhances its reactivity and potential applications.

Recent studies have highlighted the importance of 744240-66-2 in the development of advanced materials, particularly in the synthesis of functional polymers. The (E)-configuration of the double bond in this compound plays a critical role in determining its optical and electronic properties. Researchers have demonstrated that this compound can serve as a versatile building block for constructing stimuli-responsive materials, which are highly sought after in fields such as sensors, drug delivery systems, and adaptive optics.

The synthesis of 744240-66-2 involves a multi-step process that typically begins with the preparation of the substituted phenylacrylic acid derivative. Key steps include Friedel-Crafts alkylation or acylation to introduce the bromine and fluorine substituents onto the aromatic ring, followed by selective oxidation or reduction to achieve the desired stereochemistry at the double bond. Recent advancements in catalytic methods have enabled higher yields and better control over the stereochemistry of this compound.

In terms of physical properties, 744240-66-2 exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF is moderate, making it suitable for solution-based reactions. The compound is also known for its strong UV absorption characteristics, which are attributed to the conjugated system formed by the phenyl group and the acrylic acid moiety.

One of the most promising applications of 744240-66-2 lies in its use as a monomer for polymerization reactions. Polymers derived from this compound exhibit excellent thermal stability and mechanical strength, making them ideal candidates for high-performance materials. Additionally, the presence of halogen atoms in the structure imparts flame-retardant properties to these polymers, further expanding their utility.

Recent research has also explored the biological activity of 744240-66-2, particularly its potential as an anti-inflammatory agent. Studies conducted on cellular models have shown that this compound exhibits moderate inhibitory effects on cyclooxygenase enzymes, which are key players in inflammation pathways. While further investigations are needed to fully understand its pharmacokinetics and toxicity profile, these findings suggest that 744240-66-2 could be a valuable lead compound for drug development.

In conclusion, 744240-66-2, or 2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (E)-, represents a versatile and multifunctional molecule with wide-ranging applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and material science applications, positions it as a key player in future research and development efforts.

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